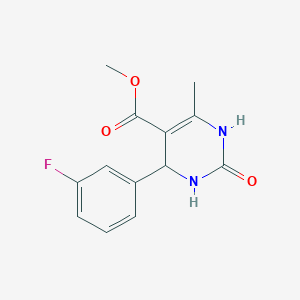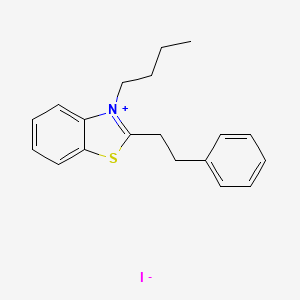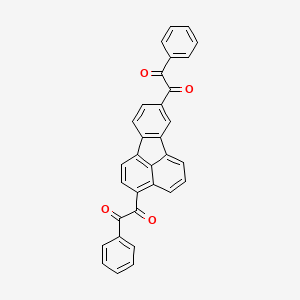
N-9-acridinyl-2,2,2-trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-9-acridinyl-2,2,2-trifluoroacetamide, also known as ATA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ATA is a fluorescent dye that has been widely used in various fields such as biochemistry, molecular biology, and pharmacology.
Wirkmechanismus
N-9-acridinyl-2,2,2-trifluoroacetamide is a fluorescent dye that binds to nucleic acids such as DNA and RNA. The mechanism of action of this compound involves intercalation between the base pairs of DNA and RNA. This intercalation causes a change in the fluorescence properties of this compound, which can be detected using various techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is not mutagenic or carcinogenic. This compound has been used in various biological assays, and it has been shown to have minimal interference with biological processes. This compound has also been used in vivo, and it has been shown to have minimal toxicity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-9-acridinyl-2,2,2-trifluoroacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has a high fluorescent quantum yield, which makes it an ideal candidate for studying biological processes. Additionally, this compound has a high binding affinity for nucleic acids, which makes it an ideal probe for studying DNA and RNA.
However, there are also limitations to using this compound in lab experiments. This compound has a relatively low solubility in water, which can limit its use in certain assays. Additionally, this compound has a high tendency to aggregate, which can affect its fluorescence properties. Finally, this compound has a relatively short excitation wavelength, which can limit its use in certain applications.
Zukünftige Richtungen
The unique properties of N-9-acridinyl-2,2,2-trifluoroacetamide make it an ideal candidate for future research. Some potential future directions for research include:
1. Development of new biosensors using this compound as a fluorescent tag.
2. Study of the interaction between this compound and various proteins.
3. Development of new techniques for detecting this compound in biological samples.
4. Study of the effect of this compound on cellular processes.
5. Development of new methods for synthesizing this compound.
Conclusion:
In conclusion, this compound is a fluorescent dye that has gained significant attention in scientific research due to its unique properties. This compound has been used in various fields such as biochemistry, molecular biology, and pharmacology. This compound has a high binding affinity for nucleic acids, which makes it an ideal probe for studying DNA and RNA. This compound has several advantages for lab experiments, including its stability and high fluorescent quantum yield. However, there are also limitations to using this compound in lab experiments, including its low solubility in water and tendency to aggregate. Future research on this compound could lead to the development of new biosensors and a better understanding of cellular processes.
Synthesemethoden
N-9-acridinyl-2,2,2-trifluoroacetamide can be synthesized by reacting 9-aminoacridine with trifluoroacetic anhydride. The reaction takes place in the presence of a base such as triethylamine, and the final product is obtained after purification by column chromatography. The synthesis method for this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-9-acridinyl-2,2,2-trifluoroacetamide has been widely used in scientific research due to its unique properties. The fluorescent properties of this compound make it an ideal candidate for studying biological processes. This compound has been used as a probe for DNA and RNA, and it has been used to study the interaction between proteins and nucleic acids. This compound has also been used as a fluorescent tag for studying cellular transport and localization of molecules. Additionally, this compound has been used in the development of biosensors for detecting various molecules such as glucose and ATP.
Eigenschaften
IUPAC Name |
N-acridin-9-yl-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)14(21)20-13-9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)13/h1-8H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLPIHIOILAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5187873.png)
![5-[4-(benzyloxy)benzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5187880.png)


![4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5187895.png)
![ethyl 6-methyl-4-[4-(4-morpholinyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5187902.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5187903.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B5187911.png)
![2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5187927.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)